![molecular formula C16H14Cl6O9 B14606009 (E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol CAS No. 59789-49-0](/img/structure/B14606009.png)
(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2E)-, polymer with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol is a complex polymer known for its unique chemical structure and properties. This compound is synthesized through the polymerization of 2-Butenedioic acid (2E)-, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, and 1,2-propanediol. It is widely used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of 2-Butenedioic acid (2E)- with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymerization. The process may involve steps such as esterification, condensation, and polymerization to achieve the final product .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo controlled polymerization. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality. The polymer is then purified and processed into its final form for various applications .
Análisis De Reacciones Químicas
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, affecting its properties.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2E)-, polymer with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential in developing new medical devices and materials.
Industry: Utilized in coatings, adhesives, and other industrial applications due to its unique properties
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and the modifications made to the polymer .
Comparación Con Compuestos Similares
Similar Compounds
Poly(2-Butenedioic acid): A simpler polymer with similar properties but less stability.
Poly(4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione): Another related polymer with different reactivity and applications.
Uniqueness
2-Butenedioic acid (2E)-, polymer with 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione and 1,2-propanediol stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
59789-49-0 |
|---|---|
Fórmula molecular |
C16H14Cl6O9 |
Peso molecular |
563.0 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C9H2Cl6O3.C4H4O4.C3H8O2/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;5-3(6)1-2-4(7)8;1-3(5)2-4/h1-2H;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1+; |
Clave InChI |
YIWIMYARAZQECQ-JITBQSAISA-N |
SMILES isomérico |
CC(CO)O.C(=C/C(=O)O)\C(=O)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
CC(CO)O.C(=CC(=O)O)C(=O)O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Números CAS relacionados |
59789-49-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


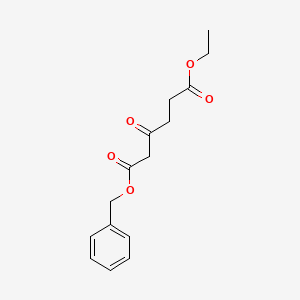
![Pyridine, 2-[[(2-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14605936.png)
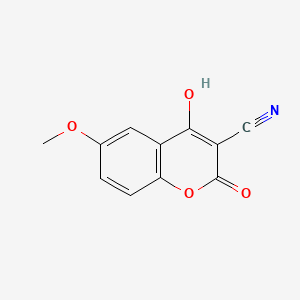
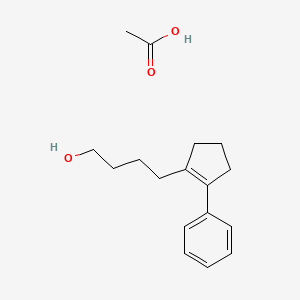
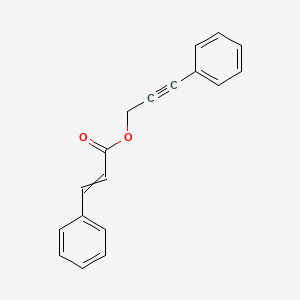
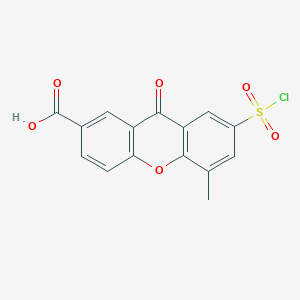
![(But-2-ene-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14605969.png)
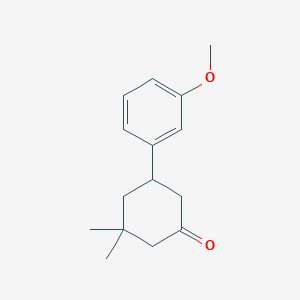

![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)
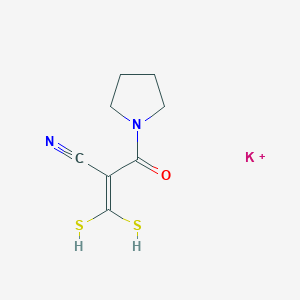

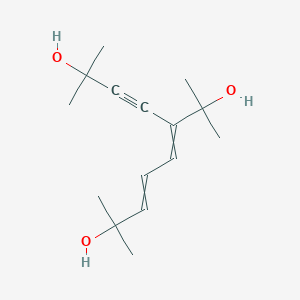
![(2-Phenylcyclopropyl){4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanone](/img/structure/B14606017.png)
